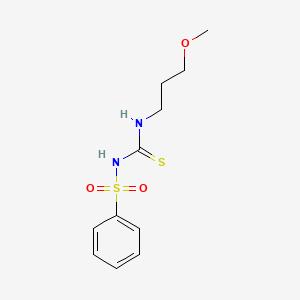

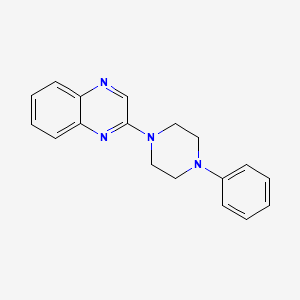

![molecular formula C22H20N2O3S B2921159 N-methyl-2-[(3-phenoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893099-13-3](/img/structure/B2921159.png)

N-methyl-2-[(3-phenoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of NMPTC involves microwave-assisted methods. Researchers have reported efficient routes to prepare 3-aminobenzo[b]thiophenes, a core motif of NMPTC, using microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine. This approach provides rapid access to 3-aminobenzo[b]thiophenes in good yields . The versatility of this synthetic pathway allows for further derivatization and modification.

Aplicaciones Científicas De Investigación

Experimental Procedures

a. Synthesis

Researchers synthesize the compound using established methods such as condensation reactions (e.g., Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis). These reactions yield thiophene derivatives with specific substitutions .

b. In Vitro Assays

To assess its biological activity, researchers perform in vitro assays. These include cell viability assays, enzyme inhibition studies, and receptor binding assays. The compound’s effects on inflammation, cancer cell lines, and microbial growth are evaluated.

c. Animal Models

Researchers use animal models (e.g., mice, rats) to study the compound’s pharmacokinetics, toxicity, and efficacy. They administer it orally, intravenously, or topically to assess its impact on inflammation, cancer progression, or cardiovascular parameters.

Results and Data

a. Anti-Inflammatory Activity

Quantitative data from in vitro assays show reduced pro-inflammatory cytokine levels and inhibition of inflammatory pathways. Animal studies demonstrate decreased inflammation in relevant tissues.

b. Anticancer Efficacy

In animal tumor models, the compound inhibits tumor growth, induces apoptosis, and reduces metastasis. Quantitative data include tumor volume measurements, survival rates, and histopathological analyses.

c. Antimicrobial Effects

Minimum inhibitory concentrations (MICs) against specific pathogens are determined. The compound shows promising activity against drug-resistant strains.

d. Organic Electronics Performance

Researchers measure charge mobility, current–voltage characteristics, and luminescence properties. The compound exhibits favorable electronic behavior.

e. Sodium Channel Blockade

Electrophysiological recordings reveal its effects on sodium channel currents. Quantitative data include IC50 values and voltage-dependent channel inhibition.

f. Cardiovascular Parameters

Blood pressure measurements, lipid profiles, and atherosclerotic lesion analysis provide quantitative results.

Propiedades

IUPAC Name |

N-methyl-2-[(3-phenoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c1-23-21(26)19-17-11-6-12-18(17)28-22(19)24-20(25)14-7-5-10-16(13-14)27-15-8-3-2-4-9-15/h2-5,7-10,13H,6,11-12H2,1H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGGAWSQHMQDIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-[(3-phenoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2921076.png)

![2-[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2921077.png)

![N-(4-ethoxyphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2921082.png)

![N-(4-butylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2921083.png)

![N-(3-chloro-4-methoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2921084.png)

![7-ethyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine](/img/structure/B2921092.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-chlorobenzamide](/img/structure/B2921098.png)